molecular formula C8H14O B7949245 2-Hepten-4-one, 5-methyl-

2-Hepten-4-one, 5-methyl-

Cat. No. B7949245
M. Wt: 126.20 g/mol
InChI Key: ARJWAURHQDJJAC-UHFFFAOYSA-N
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Description

2-Hepten-4-one, 5-methyl- is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hepten-4-one, 5-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hepten-4-one, 5-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in flavor chemistry, particularly in the context of hazelnuts. A study developed a stable isotope dilution assay for quantifying this compound in hazelnut oils, finding significantly higher levels in roasted compared to unroasted nut oil, suggesting its formation during heat treatment from an unknown precursor in hazelnuts (Pfnuer et al., 1999).

  • In atmospheric chemistry, its analogs, such as 6-Methyl-5-hepten-2-one, are studied for their reaction with various atmospheric radicals and ozone, providing insights into atmospheric processes and the impact of biogenic emissions (Smith et al., 1996).

  • It has applications in catalysis and chemical synthesis. For example, chemoselective flow hydrogenation of 6-Methyl-5-hepten-2-one was performed over nano-nickel catalysts modified with tin, showcasing a methodology for online modification of parent catalysts (Zienkiewicz-Machnik et al., 2017).

  • The compound and its derivatives have been explored in biochemistry. For instance, 6-Methyl-5-hepten-2-one was reduced to sulcatol using alcohol dehydrogenase in a continuous process, highlighting its potential in enzymatic reactions and organic synthesis (Röthig et al., 1990).

  • It also has relevance in entomology, as 6-Methyl-5-hepten-2-one functions as an alarm pheromone in certain ant species, thus contributing to our understanding of chemical communication in insects (Duffield et al., 1977).

  • Its radical scavenging activity has been studied, suggesting its potential as an antioxidant. An exploratory study on 2,6-Dimethyl-5-hepten-2-ol and its analogs showed notable anti-peroxyl radical activity, comparable to prominent antioxidants (Stobiecka et al., 2016).

  • In analytical chemistry, methods for its detection and quantification in fruit have been developed, recognizing its importance as a flavor component and chemical intermediate derived from carotenoid during fruit metabolism (Zhou et al., 2021).

properties

IUPAC Name

5-methylhept-2-en-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-8(9)7(3)5-2/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJWAURHQDJJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)C=CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90868631
Record name 2-Hepten-4-one, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hepten-4-one, 5-methyl-

CAS RN

81925-81-7
Record name 5-Methyl-2-hepten-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81925-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-2-hepten-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081925817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hepten-4-one, 5-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Hepten-4-one, 5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90868631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Butylmagnesium bromide is prepared from 24.32 g of magnesium filings and 137 g of 2-bromobutane in 100 ml of ether. 56 g of crotonaldehyde dissolved in 60 ml of ether are added dropwise to the solution at 0° to 10° C. The mixture is then boiled for 2 hours under reflux temperature. Thereafter it is cooled, the batch decomposed with ice water/hydrochloric acid and the product extracted, neutralized and distilled. 56 g of 5-methyl-hept-2-en-4-ol of boiling point 70° C./18 mb are obtained. To 52 g of this alcohol there is slowly added a mixture of 40.34 g of sodium dichromate and 54.1 g of sulphuric acid, while cooling with ice. After a further hour's reaction at room temperature, the batch is extracted with ether, the organic phase is washed until neutral, the solvent stripped off and the crude product distilled. Redistillation using a slotted tube column gives 17.2 g of 5-methyl-hept-2-en-4-one of boiling point 72° C./20 mb.
Name
alcohol
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
40.34 g
Type
reactant
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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